molecular formula C21H17F3N4O3S B250552 (4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one

Cat. No.: B250552
M. Wt: 462.4 g/mol
InChI Key: GVYMLRSTYIYYSB-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one, commonly known as BTP-3, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTP-3 is a synthetic compound that was first synthesized in 2005 and has since been used in various scientific studies due to its unique properties.

Mechanism of Action

BTP-3 selectively targets the transcription factor STAT3 by binding to its DNA-binding domain. This leads to the inhibition of STAT3-mediated gene transcription, which in turn leads to the inhibition of cancer cell growth and survival. BTP-3 has also been shown to inhibit the phosphorylation of STAT3, which is necessary for its activation.
Biochemical and Physiological Effects:
BTP-3 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, BTP-3 has been shown to inhibit the production of pro-inflammatory cytokines, which are known to play a role in various inflammatory diseases. BTP-3 has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the major advantages of using BTP-3 in lab experiments is its selectivity towards STAT3. This makes it a useful tool for studying the role of STAT3 in various biological processes. However, one of the limitations of using BTP-3 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of BTP-3. One potential direction is the development of new analogs of BTP-3 with improved solubility and selectivity towards STAT3. Another potential direction is the study of BTP-3 in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, the study of BTP-3 in animal models of cancer could provide valuable insights into its potential therapeutic applications.

Synthesis Methods

The synthesis of BTP-3 involves the reaction of 2-aminobenzothiazole with ethyl 3-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylate in the presence of trifluoroacetic acid. The reaction yields BTP-3 as an orange solid with a melting point of 258-260°C.

Scientific Research Applications

BTP-3 has been extensively studied for its potential applications in scientific research. One of the major applications of BTP-3 is in the field of cancer research. BTP-3 has been shown to inhibit the growth of cancer cells by selectively targeting the transcription factor STAT3. STAT3 is known to play a crucial role in cancer cell proliferation, survival, and invasion. BTP-3 has also been shown to inhibit the growth of cancer stem cells, which are responsible for the recurrence and metastasis of cancer.

Properties

Molecular Formula

C21H17F3N4O3S

Molecular Weight

462.4 g/mol

IUPAC Name

(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-(3,4-dimethoxyanilino)ethylidene]-5-(trifluoromethyl)pyrazol-3-one

InChI

InChI=1S/C21H17F3N4O3S/c1-11(25-12-8-9-14(30-2)15(10-12)31-3)17-18(21(22,23)24)27-28(19(17)29)20-26-13-6-4-5-7-16(13)32-20/h4-10,25H,1-3H3/b17-11-

InChI Key

GVYMLRSTYIYYSB-BOPFTXTBSA-N

Isomeric SMILES

C/C(=C/1\C(=NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F)/NC4=CC(=C(C=C4)OC)OC

SMILES

CC(=C1C(=NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F)NC4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC(=C1C(=NN(C1=O)C2=NC3=CC=CC=C3S2)C(F)(F)F)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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